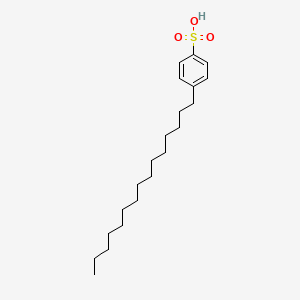

Benzenesulfonic acid, 4-pentadecyl-

Description

Benzenesulfonic acid, 4-pentadecyl- (CAS RN: 68584-28-1), is a para-substituted alkylbenzenesulfonic acid derivative with a long pentadecyl (C15) chain. Its molecular formula is C₁₈H₃₀O₃S (average mass: 326.495 g/mol), and it exhibits typical sulfonic acid properties, including strong acidity (pKa ~1–2) comparable to sulfuric acid . The compound is structurally related to surfactants and hydrotropic agents due to its amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic sulfonic acid group. Applications span catalysis, detergents, and pharmaceuticals, leveraging its solubility in polar solvents and thermal stability up to ~200°C before desulfonation .

Properties

CAS No. |

76964-45-9 |

|---|---|

Molecular Formula |

C21H36O3S |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

4-pentadecylbenzenesulfonic acid |

InChI |

InChI=1S/C21H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(19-17-20)25(22,23)24/h16-19H,2-15H2,1H3,(H,22,23,24) |

InChI Key |

VUYWJXDCUBLTLO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Other CAS No. |

76964-45-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Other Alkylbenzenesulfonic Acids

Table 1: Comparative Properties of Alkylbenzenesulfonic Acids

| Compound | Alkyl Chain Length/Structure | Key Applications | Melting Point (°C) | Acidity (pKa) |

|---|---|---|---|---|

| Benzenesulfonic acid | None (parent compound) | Catalysis, resin solidification | 44 | ~1.0 |

| 4-Dodecylbenzenesulfonic acid | C12 (linear) | Detergents, hydrotropic solvents | ~50–60 | ~1.2 |

| 4-(10-Methylundecyl)benzenesulfonic acid | C11 (branched) | Surfactants, intermediates | Not reported | ~1.2 |

| 4-Pentadecylbenzenesulfonic acid | C15 (linear) | Potential surfactant, catalysis | Not reported | ~1.2 |

- Chain Length Impact : Longer alkyl chains (e.g., C15 in 4-pentadecyl-) enhance surfactant properties by improving hydrophobic interactions, making them effective in detergents and emulsifiers . Shorter chains (e.g., C12 in dodecyl derivatives) are widely used in hydrotropic solvents for lignin extraction .

Comparison with Benzenesulfonic Acid Esters

Table 2: Benzenesulfonic Acid vs. Its Esters

| Property | Benzenesulfonic Acid | Methyl Ester | Isopropyl Ester |

|---|---|---|---|

| Solubility in Water | High (deliquescent) | Moderate | Low |

| Detection Mode (Chromatography) | ESI- (negative mode) | ESI+ (ammonium adducts) | ESI+ (ammonium adducts) |

| Applications | Catalysis, electroplating | Analytical standards | Intermediate synthesis |

- Chromatographic Behavior : Esters (methyl, isopropyl) elute later than the parent acid in reverse-phase chromatography due to increased hydrophobicity .

- Reactivity : Esters are less acidic than the parent sulfonic acid, limiting their use in acid-catalyzed reactions but making them suitable as protecting groups in organic synthesis .

Comparison with Tosylic Acid and Xylenesulfonic Acid

- p-Toluenesulfonic Acid (Tosylic Acid) :

- Xylenesulfonic Acid: Branched structure improves solubility in nonpolar media, making it a hydrotropic agent in detergents .

- 4-Pentadecylbenzenesulfonic Acid :

- Combines surfactant properties (C15 chain) with moderate acidity, ideal for specialized detergents or emulsion polymerization.

Comparison with Ionic Liquid Catalysts

Benzenesulfonic acid outperforms ionic liquids (ILs) in cost-effectiveness and recyclability for alkylation reactions. For example:

- Catalytic Efficiency : Achieves 73% thiophene conversion at 85°C, comparable to ILs but with simpler separation (solidifies upon cooling) .

- Cost : Benzenesulfonic acid is ~30–50% cheaper than ILs like [BMIM]HSO₄ .

- Reusability : Retains >90% activity after three cycles with periodic fresh catalyst addition .

Comparison in Fluorescence Modulation

Benzenesulfonic acid uniquely enhances fluorescence quantum yield (Ff) in carbazole-based emitters:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-pentadecylbenzenesulfonic acid, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves sulfonation of benzene derivatives followed by alkylation. For example, benzenesulfonic acid derivatives are synthesized via electrophilic substitution using sulfuric acid as a sulfonating agent. Alkylation of the benzene ring with a pentadecyl chain can be achieved using Friedel-Crafts alkylation or nucleophilic substitution under controlled temperatures (40–60°C). Optimization includes adjusting molar ratios of reactants, using catalysts like AlCl₃, and maintaining inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of 4-pentadecylbenzenesulfonic acid?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify alkyl chain integration (e.g., pentadecyl protons at δ 0.8–1.5 ppm) and sulfonic acid group positioning (δ 7.5–8.5 ppm for aromatic protons).

- IR Spectroscopy : Confirm sulfonic acid groups via S=O stretching vibrations (~1180 cm⁻¹ and 1040 cm⁻¹).

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight (e.g., [M-H]⁻ ion for C₂₁H₃₄O₃S⁻ at m/z 369.2) .

Q. How does the solubility of 4-pentadecylbenzenesulfonic acid vary with pH, and what solvents are optimal for its dissolution?

- Methodology : The compound exhibits pH-dependent solubility due to its sulfonic acid group. In acidic conditions (pH < 2), it remains protonated and less soluble. Above pH 4, deprotonation enhances solubility in polar solvents like water or methanol. For non-polar solvents (e.g., chloroform), solubility is limited unless paired with surfactants. Solubility tests should use UV-Vis spectroscopy to quantify dissolution efficiency .

Advanced Research Questions

Q. How does the pentadecyl chain length influence the micellar behavior of 4-pentadecylbenzenesulfonic acid compared to shorter-chain analogs?

- Methodology : Critical micelle concentration (CMC) can be determined using surface tension measurements or fluorescence probing. Longer chains (e.g., pentadecyl vs. tetradecyl) lower CMC due to enhanced hydrophobicity. Compare aggregation numbers via dynamic light scattering (DLS) and assess thermodynamic parameters (ΔG, ΔH) using isothermal titration calorimetry (ITC). Contrast with data from sodium tetradecylbenzenesulfonate (CMC ~0.5 mM) to evaluate chain-length effects .

Q. What computational approaches are suitable for modeling the interaction of 4-pentadecylbenzenesulfonic acid with biological membranes?

- Methodology : Molecular dynamics (MD) simulations with lipid bilayers (e.g., DPPC membranes) can model penetration depth and orientation. Use force fields like CHARMM36 or OPLS-AA. Docking studies predict binding affinity to membrane proteins (e.g., ion channels). Validate with experimental data from fluorescence quenching assays or neutron reflectometry .

Q. How can contradictory data on the environmental persistence of 4-pentadecylbenzenesulfonic acid be resolved?

- Methodology : Discrepancies in biodegradation studies (e.g., half-life in soil vs. water) may arise from experimental conditions. Standardize OECD 301/302 tests under controlled pH, temperature, and microbial activity. Use LC-MS/MS to track degradation intermediates. Compare with structurally similar compounds (e.g., C10-13 alkyl derivatives, which show 10-day biodegradation) to contextualize persistence .

Q. What strategies mitigate aggregation-induced inaccuracies in bioactivity assays for 4-pentadecylbenzenesulfonic acid?

- Methodology :

- Critical Aggregation Concentration (CAC) Determination : Use pyrene fluorescence to identify CAC.

- Assay Optimization : Add detergents (e.g., Tween-80) below CAC to prevent aggregation.

- Orthogonal Validation : Confirm bioactivity (e.g., enzyme inhibition) using SPR or ITC to distinguish true binding from nonspecific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.